molecular formula C17H13Cl2K2N7O9S3 B12788615 Benzenesulfonic acid, 4-amino-2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, dipotassium salt CAS No. 111211-45-1

Benzenesulfonic acid, 4-amino-2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, dipotassium salt

Cat. No.: B12788615
CAS No.: 111211-45-1
M. Wt: 704.6 g/mol
InChI Key: OHCLVLXNFSFSJU-UHFFFAOYSA-L
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Description

Benzenesulfonic acid, 4-amino-2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, dipotassium salt is a complex organic compound. It is often used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it valuable in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the introduction of sulfonic acid groups, amino groups, and azo groups. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfonic acid derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and as a marker in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups.

    Azo compounds: Molecules containing azo groups (-N=N-).

    Triazine derivatives: Compounds with triazine rings.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its stability, reactivity, and versatility make it distinct from other similar compounds.

Properties

CAS No.

111211-45-1

Molecular Formula

C17H13Cl2K2N7O9S3

Molecular Weight

704.6 g/mol

IUPAC Name

dipotassium;4-amino-2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C17H15Cl2N7O9S3.2K/c18-15-22-16(19)24-17(23-15)21-13-7-11(20)12(8-14(13)37(29,30)31)26-25-9-1-3-10(4-2-9)36(27,28)6-5-35-38(32,33)34;;/h1-4,7-8H,5-6,20H2,(H,29,30,31)(H,32,33,34)(H,21,22,23,24);;/q;2*+1/p-2

InChI Key

OHCLVLXNFSFSJU-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)NC3=NC(=NC(=N3)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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